Homopahutoxin

Description

Properties

IUPAC Name |

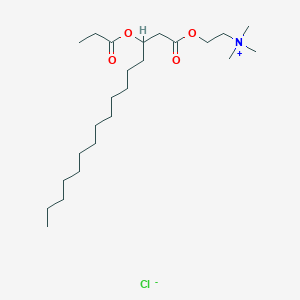

trimethyl-[2-(3-propanoyloxyhexadecanoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48NO4.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-22(29-23(26)7-2)21-24(27)28-20-19-25(3,4)5;/h22H,6-21H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGBOLZPKROCLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OCC[N+](C)(C)C)OC(=O)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911344 | |

| Record name | N,N,N-Trimethyl-2-{[3-(propanoyloxy)hexadecanoyl]oxy}ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109777-68-6 | |

| Record name | Homopahutoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109777686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-{[3-(propanoyloxy)hexadecanoyl]oxy}ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Taxonomic and Biological Origin of Homopahutoxin

Source Organism: Ostracion immaculatus

The primary source organism identified for Homopahutoxin is the Japanese boxfish, Ostracion immaculatus. researchgate.netresearchgate.netaneskey.com This species is found in the Northwestern Pacific Ocean, specifically around Japan. saltcorner.com Ostracion immaculatus inhabits rocky and weedy areas at depths typically ranging from 3 to 150 feet (1 to 45 meters). saltcorner.com Their diet consists of algae, benthic invertebrates, and small fishes. saltcorner.com

This compound was isolated from the mucous secretion of Ostracion immaculatus. researchgate.netresearchgate.netnih.gov Research involving the extraction of mucus from O. immaculatus using n-butanol and subsequent chromatography (silica gel open column and reversed phase high performance liquid chromatography) led to the identification of this compound as one of the hemolytic components present. researchgate.netresearchgate.netnih.gov

Epidermal Secretory Glandular Systems in Boxfish

Boxfishes, including Ostracion immaculatus, are characterized as ichthyocrinotoxic fishes. researchgate.netaneskey.comresearchgate.net This means they produce toxins through glandular secretions in their skin, rather than possessing a venom apparatus. researchgate.netaneskey.comresearchgate.net The skin of boxfishes contains specialized epidermal secretory cells responsible for producing and releasing these toxins. researchgate.netcapes.gov.br

Within the boxfish epidermis, three distinct types of gland cells have been identified: mucous cells, club cells, and labial cells. researchgate.net The club cells are strongly suspected to be the site of production for ostracitoxin, also known as pahutoxin (B1222074), a related toxin found in boxfish secretions. researchgate.netresearchgate.netresearchgate.net While research specifically detailing the glandular origin of this compound is less extensive than for pahutoxin, its presence in the epidermal mucus suggests it originates from these specialized secretory systems as well. researchgate.netresearchgate.netnih.gov These glandular systems allow the fish to secrete a toxic mucus layer when stressed. aquainfo.org

Physiological Triggers for this compound Secretion

The release of toxins, including this compound and pahutoxin, from boxfish is primarily a defense mechanism triggered by stress or disturbance. researchgate.netresearchgate.netresearchgate.netaquainfo.orgfrontiersin.orgwikipedia.orgsydkab.comfishesofaustralia.net.au When a boxfish feels threatened, for example, by a predator, it can quickly secrete a toxic mucus from its skin. frontiersin.orgsydkab.com This secretion disperses into the surrounding water, creating a localized cloud of toxin. sydkab.com

This physiological response is a crucial defense strategy that helps protect the boxfish from predation. frontiersin.orgryanphotographic.comencyclopedia.com The act of being caught or touched can induce the release of this toxic substance. frontiersin.org

Co-occurrence and Relative Abundance with Related Marine Toxins

This compound is known to co-occur with other marine toxins in the skin secretions of Ostracion immaculatus. researchgate.netresearchgate.netnih.gov The most notable co-occurring toxin is pahutoxin. researchgate.netresearchgate.netnih.gov In studies analyzing the mucus secretion of O. immaculatus, both pahutoxin and this compound were identified as hemolytic components. researchgate.netresearchgate.netnih.gov

Research indicates that pahutoxin is typically the major hemolysin present in the mucus secretion of O. immaculatus, while this compound is another hemolytic component. researchgate.netresearchgate.netnih.gov This suggests that while both are present, pahutoxin is generally found in higher relative abundance compared to this compound in this species' secretion. researchgate.netresearchgate.netnih.gov

Pahutoxin itself is a choline (B1196258) chloride ester of 3-acetoxy palmitic acid. researchgate.netresearchgate.netresearchgate.net this compound is described as a new choline chloride ester, indicating a close structural relationship to pahutoxin. researchgate.netresearchgate.netnih.gov The co-occurrence of these chemically related choline chloride esters highlights the complex mixture of defensive compounds produced by the epidermal glands of boxfishes.

While pahutoxin has been reported to contribute to the ichthyotoxicity of the skin secretion, other protein fractions in the secretion may also play a role, potentially enhancing ichthyotoxicity or acting as chelators. researchgate.net The crude secretion can exhibit higher specific toxicity than the purified individual toxins, suggesting a cooperative effect between the various components, including organic surfactants like pahutoxin and this compound, and stable proteins.

Molecular Architecture and Structural Determinants of Homopahutoxin

Classification as a Choline (B1196258) Chloride Ester

Homopahutoxin is formally classified as a choline chloride ester. This classification highlights two key components of the molecule: the choline cation and a chloride anion, linked through an ester functional group to a larger acyl chain. Choline chloride itself is a quaternary ammonium (B1175870) salt with a hydroxyl functional group. nih.govwikipedia.org In this compound, the hydroxyl group of choline is esterified to a carboxylic acid. The chloride counterion balances the positive charge on the quaternary ammonium center of the choline moiety. ontosight.ai

Structural Delineation of the this compound Moiety

The chemical name of this compound, ethanaminium, N,N,N-trimethyl-2-((1-oxo-3-(1-oxopropoxy)hexadecyl)oxy)-, chloride, provides a detailed description of its structure. ontosight.ai The core of the molecule includes an ethanaminium backbone, which is the positively charged quaternary ammonium part derived from choline. ontosight.ai Attached to this is a linkage through an oxygen atom to a hexadecyl chain (a sixteen-carbon saturated fatty acid derivative). This hexadecyl chain is further modified with an oxo group (ketone or aldehyde, often implied as part of the ester linkage) and an oxopropoxy group (an ester linkage to a propanoic acid derivative) at the third carbon position. ontosight.ai The presence of the long hexadecyl chain imparts significant hydrophobic character to the molecule. ontosight.ai

Chiral Configuration and Stereochemical Considerations

The chemical name (+)-ethanaminium, N,N,N-trimethyl-2-((1-oxo-3-(1-oxopropoxy)hexadecyl)oxy)-, chloride suggests the presence of a chiral center, indicated by the "(+)-" designation. ontosight.ai Chirality in organic molecules arises when a carbon atom is bonded to four different groups, leading to non-superimposable mirror images (enantiomers). youtube.comlibretexts.org While the specific carbon with defined stereochemistry in this compound is not explicitly detailed in all general descriptions, the presence of the 3-(1-oxopropoxy) substitution on the hexadecyl chain creates a potential chiral center at the C3 position of the hexadecyl chain. The "(+)-" likely indicates the observed optical rotation of a specific enantiomer. Determining the absolute configuration (R or S) at this chiral center would require detailed stereochemical analysis, often involving techniques like NMR spectroscopy or X-ray crystallography, or comparison with synthesized standards of known configuration. chemfaces.com

Comparative Structural Analysis with Pahutoxin (B1222074)

This compound is closely related in structure to Pahutoxin, another marine toxin found in boxfish. Both are choline chloride esters and share a common choline head group and a long acyl chain. chemfaces.comnih.govchemfaces.com

The primary structural difference between this compound and Pahutoxin lies in the nature of the acyl chain esterified to the choline. Pahutoxin is described as a choline chloride ester of 3-acetoxypalmitic acid. chemfaces.comresearchgate.netresearchgate.net Palmitic acid is a sixteen-carbon saturated fatty acid (hexadecanoic acid). In Pahutoxin, there is an acetoxy group (an ester linkage to acetic acid) at the third carbon of the palmitic acid chain. wikipedia.org

In contrast, this compound has a hexadecyl chain with a 3-(1-oxopropoxy) substitution. ontosight.ai This means that at the third carbon of the sixteen-carbon chain, instead of an acetoxy group (esterified acetic acid), there is an esterified propanoic acid (1-oxopropoxy). This variation in the esterified short-chain fatty acid at the C3 position of the long acyl chain represents a key structural difference between this compound and Pahutoxin.

A comparative table highlighting these structural variations is presented below:

| Feature | Pahutoxin | This compound |

| Classification | Choline Chloride Ester | Choline Chloride Ester |

| Choline Moiety | Present | Present |

| Acyl Chain Length | C16 (Hexadecyl/Palmitic) | C16 (Hexadecyl) |

| Substitution on C3 | Acetoxy (-OC(O)CH₃) | 1-oxopropoxy (-OC(O)CH₂CH₃) |

| Counterion | Chloride (Cl⁻) | Chloride (Cl⁻) |

| Molecular Formula | C₂₃H₄₆ClNO₄ wikipedia.orgsmolecule.com | C₂₄H₄₈NO₄⁺ (cation) chemfaces.com (with Cl⁻ counterion) |

| PubChem CID | 119452 smolecule.comnih.govhmong.in.thbiocrick.com | Not readily available in standard databases |

This compound, like Pahutoxin, is a non-peptide marine toxin. researchgate.netwikipedia.org This is a significant characteristic in marine toxinology, as many well-known marine toxins are peptides or proteins. nih.govmdpi.com The non-peptide nature of these toxins means their synthesis does not involve ribosomal protein synthesis; instead, they are produced through different biochemical pathways, often involving the assembly of smaller molecular building blocks like fatty acids and choline.

The non-peptide architecture can influence several aspects of the toxin's properties, including its stability, mechanism of action, and potential for bioconcentration. Non-peptide toxins can be more stable under a wider range of environmental conditions (e.g., temperature, pH) compared to peptide toxins, which can be susceptible to denaturation or enzymatic degradation. fao.org Their interaction with biological targets is typically based on specific binding to receptors or disruption of membrane integrity, rather than enzymatic activity or complex protein-protein interactions characteristic of some peptide toxins. chemfaces.comfujifilm.com The lipid-like character imparted by the long acyl chain in this compound and Pahutoxin is particularly relevant to their interaction with cell membranes, contributing to their hemolytic properties. researchgate.netresearchgate.net This contrasts with many peptide toxins that may exert their effects by targeting ion channels or other specific protein receptors on the cell surface. nih.govfujifilm.comnih.gov

Biosynthetic Pathways and Enzymology of Homopahutoxin

Proposed Biogenetic Precursors and Metabolic Intermediates

Based on the structure of homopahutoxin as a choline (B1196258) ester of a modified fatty acid, key biogenetic precursors likely include a long-chain fatty acid (such as palmitic acid or a related homologue) and choline. cmfri.org.in Palmitic acid (C16:0) is a saturated fatty acid commonly found in organisms and is a known precursor for pahutoxin (B1222074). cmfri.org.in The fatty acid component of this compound is a palmitic acid derivative with additional functional groups, specifically an oxopropoxy group. ontosight.ai This suggests that palmitic acid or a similar saturated fatty acid undergoes modifications, such as hydroxylation and subsequent esterification, during the biosynthetic process.

Proposed metabolic intermediates would include the modified fatty acid before esterification with choline. For pahutoxin, 3-hydroxypalmitic acid and 3-acetoxypalmitic acid have been identified as intermediates or closely related synthetic precursors. hawaii.edutandfonline.com By analogy, the biosynthesis of this compound would likely involve hydroxylation of a fatty acid chain, followed by further acylation (specifically with a propoxy group) before the final esterification with choline.

Stereospecificity in this compound Biosynthesis, focusing on (S)-configuration

Pahutoxin has been determined to have the (S)-configuration at the chiral center (the carbon bearing the acetoxy group). tandfonline.com This was established through the synthesis of both (R) and (S) enantiomers of pahutoxin from optically pure 3-hydroxyhexadecanoic acids and comparison with the natural product. tandfonline.com While specific studies on the stereochemistry of this compound biosynthesis are limited in the provided search results, it is highly probable, given the structural similarity and likely shared enzymatic machinery with pahutoxin, that this compound also possesses a specific stereochemistry, likely the (S)-configuration at the analogous position. Stereospecificity in biosynthesis is often controlled by the active sites of enzymes involved in the pathway. nih.govwiley-vch.denih.gov

Hypothesized Enzymatic Transformations: Acetylation and Esterification Processes

The formation of this compound from its precursors would involve several key enzymatic transformations. Based on the structure, these would include:

Hydroxylation: Introduction of a hydroxyl group onto the fatty acid chain.

Acylation/Esterification: Attachment of the propoxy group to the hydroxylated fatty acid. This would be an esterification process.

Esterification with Choline: The final step involving the formation of an ester bond between the modified fatty acid and choline. This is a crucial step in forming the quaternary ammonium (B1175870) structure characteristic of this compound and pahutoxin. ontosight.airesearchgate.net

For pahutoxin biosynthesis, the synthesis of racemic pahutoxin involved acetylating 3-hydroxypalmitic acid and then esterifying it with choline. hawaii.edu This suggests the involvement of enzymes catalyzing acetylation and esterification reactions in the natural pathway. In the case of this compound, an enzyme capable of catalyzing the esterification with a propoxy group, followed by esterification with choline, would be hypothesized.

Identification of Uncharacterized Enzymes and Genes Involved in Toxin Production

While the exact enzymes and genes specifically responsible for this compound biosynthesis have not been fully characterized in the provided results, research on related toxins and secondary metabolites provides context. The biosynthesis of complex natural products, including polyketides and alkaloids (to which this compound is related as a choline ester), often involves multi-step pathways catalyzed by specific enzymes encoded by gene clusters. dokumen.pubdokumen.pubnih.govebin.pubnih.gov

Studies on pahutoxin have involved synthetic approaches that mimic potential biosynthetic steps, such as acetylation and esterification. hawaii.edutandfonline.com The identification of the (S)-configuration of pahutoxin implies the involvement of stereospecific enzymes, likely reductases or other modifying enzymes, that control the stereochemical outcome at the chiral center. tandfonline.comnih.govnih.gov Future research would focus on identifying the specific acyltransferases (for propoxy group attachment) and choline acetyltransferases or similar enzymes responsible for the final esterification in this compound biosynthesis. Genomic and transcriptomic studies of this compound-producing organisms, such as Ostracion immaculatus, would be crucial for identifying the genes encoding these uncharacterized enzymes.

Potential Contributions of Symbiotic Microorganisms to Toxinogenesis

The production of toxins and other secondary metabolites in marine organisms is increasingly recognized as potentially involving symbiotic microorganisms. cmfri.org.inresearchgate.netdokumen.pubdokumen.pubclinicalgate.comnih.govnih.govnih.govnih.gov In some cases, the microorganisms themselves synthesize the bioactive compounds, which are then accumulated by the host animal. researchgate.netdokumen.pub For instance, tetrodotoxin (B1210768) in pufferfish is produced by bacteria. dokumen.pub

While the primary source of this compound and pahutoxin is the skin secretion of boxfish, the possibility of microbial involvement in their biosynthesis or the provision of precursors cannot be entirely ruled out without specific research in this area. cmfri.org.inchemfaces.combiocrick.comresearchgate.netpsu.edu The marine environment is rich in symbiotic relationships, and microorganisms associated with marine animals are known to produce a wide array of bioactive compounds. cmfri.org.inresearchgate.netnih.gov Further investigation, potentially involving microbiome analysis of the boxfish's skin and associated tissues, coupled with metabolic studies, would be necessary to determine if symbiotic microorganisms contribute to this compound production.

Mechanistic Elucidation of Homopahutoxin Biological Activity

Receptor-Mediated Biological Actions

Studies suggest that homopahutoxin exerts its toxic effects, at least in part, through receptor-mediated mechanisms. biocrick.comsmolecule.comsydkab.com This is particularly relevant to its ichthyotoxicity, which occurs at concentrations significantly lower than those typically associated with non-specific detergent-like effects. biocrick.com

Putative Receptor Site Identification and Characterization

Evidence supporting the existence of specific receptor sites for this compound comes from studies on fish gill membranes. Research has revealed the presence of specific binding sites for pahutoxin (B1222074), a closely related compound, on the gill tissues of susceptible fish species. chemfaces.combiocrick.comsmolecule.com These binding sites are notably absent in the trunkfish itself, explaining its tolerance to its own toxin. chemfaces.combiocrick.comsmolecule.com While direct studies specifically on this compound's receptor binding are less extensively documented in the provided search results compared to pahutoxin, its structural similarity and shared biological activities suggest a comparable mechanism involving specific receptor interactions on vulnerable marine organisms.

Ligand-Binding Assay Methodologies and Receptor Specificity

Ligand-binding assays are crucial techniques used to study the interaction between a ligand, such as this compound, and its target receptor, measuring binding affinity and kinetics. giffordbioscience.comwikipedia.orgcontractlaboratory.com These assays can involve radioligands to quantify binding to native or recombinant receptors, providing high sensitivity. giffordbioscience.comwikipedia.org Equilibrium saturation binding assays have been employed to support the hypothesis of receptor-mediated action for pahutoxin by revealing specific binding sites on fish gill membranes. chemfaces.combiocrick.com The specificity of binding is a key aspect explored through these methodologies, demonstrating that the toxin interacts with particular sites, which are absent in resistant species like the trunkfish. chemfaces.combiocrick.comsmolecule.com

Differentiation from Non-Specific Membrane Disruption

While this compound, being a choline (B1196258) chloride ester, shares some structural features with cationic detergents, its ichthyotoxic action is not solely dependent on non-specific surfactant properties. biocrick.com The lethal concentration of pahutoxin, for instance, is significantly lower than its critical micelle concentration, indicating a mechanism beyond simple detergency. chemfaces.combiocrick.com Furthermore, studies showing specific binding sites on gill membranes that are absent in tolerant fish species provide strong evidence for a receptor-mediated mechanism that is distinct from generalized membrane disruption. chemfaces.combiocrick.comsmolecule.comsydkab.com

Cellular and Subcellular Targets

This compound's biological activity involves interactions with cellular components, particularly cell membranes. researchgate.net

Interactions with Phospholipid Membrane Systems

This compound interacts with phospholipid membranes. researchgate.net Phospholipid membranes form the fundamental structure of cell membranes, consisting of a bilayer of phospholipid molecules with hydrophilic heads facing the aqueous environment and hydrophobic tails oriented inward. wikipedia.orgcreative-proteomics.comharvard.edu These interactions are implicated in its ichthyotoxicity and hemolytic effects. researchgate.net While it disrupts phospholipid membranes, this effect may occur through a different pathway than its primary ichthyotoxic mechanism, which is suggested to be receptor-mediated. researchgate.net Liposome co-sedimentation and co-flotation assays are in vitro methods used to study lipid-protein interactions and can mimic biological membranes with varying lipid compositions. nih.gov

Mechanisms of Hemolytic Activity and Erythrocyte Lysis

This compound is known for its hemolytic properties, which involve the rupture of red blood cells (erythrocytes). researchgate.netbiocrick.comsmolecule.comresearchgate.netsydkab.comnaturespoisons.com Hemolysis leads to the release of hemoglobin and can result in asphyxiation in affected fish. smolecule.com The mechanism of hemolysis can involve direct interaction with the phospholipid bilayer of the cell membrane, leading to changes in osmotic pressure, or potentially through the activation of enzymes like phospholipase A on the erythrocyte membrane. mdpi.com While the exact detailed mechanism of this compound-induced hemolysis requires further specific investigation, its classification as a hemolysin indicates its ability to compromise the integrity of the erythrocyte membrane, leading to lysis. researchgate.netbiocrick.comnih.govms-editions.cl

Molecular Signaling Cascades and Downstream Biological Effects

While specific detailed research on the molecular signaling cascades initiated solely by this compound is limited in the provided search results, studies on Pahutoxin offer relevant context. Pahutoxin's ichthyotoxicity is reported to be receptor-mediated, involving specific binding sites on fish gill membranes chemfaces.combiocrick.com. This receptor binding is proposed to lead to calcium influx and cell lysis in susceptible fish gills . The downstream biological effects observed for Pahutoxin include rapid lethality in fish and hemolytic activity chemfaces.combiocrick.com. Given the structural similarity and co-occurrence of this compound with Pahutoxin, it is plausible that this compound may share some aspects of this receptor-mediated mechanism and contribute to similar downstream effects like hemolysis and ichthyotoxicity. The quaternary ammonium (B1175870) structure of these compounds is characteristic of molecules that can interact with biological membranes and potentially ion channels or receptors ontosight.ai.

Synergistic and Antagonistic Interactions with Co-Secreted Compounds

The defensive skin secretion of boxfish is a complex mixture containing various components in addition to this compound and Pahutoxin, including proteins researchgate.net. These co-secreted compounds can modulate the activity of the primary toxins.

Modulatory Roles of Accessory Secretion Constituents

Accessory constituents in the boxfish secretion play modulatory roles in the functional duality of Pahutoxin, which exhibits both ichthyotoxicity and phospholipid membrane disruption effects chemfaces.combiocrick.com. Natural endogenous mechanisms within the secretion, mediated by separate constituents, can either selectively amplify Pahutoxin's ichthyotoxicity (referred to as factor I) or suppress its phospholipid permeabilization effect (referred to as factor II) chemfaces.com. This demonstrates that components within the boxfish secretion actively regulate the specific biological activities of the toxins present. While direct evidence for the modulation of this compound by these specific factors (Factor I and Factor II) is not provided, it is reasonable to infer that similar modulatory mechanisms involving accessory secretion constituents could influence the activity profile of this compound within the natural secretion mixture. The protein fraction found in the skin secretions of Ostracion cubicus is reported to serve as modifiers/regulators of Pahutoxin's action researchgate.net.

Advanced Methodologies in Homopahutoxin Research

Isolation and Purification Techniques

The initial steps in studying homopahutoxin involve isolating it from the crude marine secretion and purifying it to a state of sufficient homogeneity for subsequent analysis.

Optimized Solvent Extraction Protocols for Aqueous Marine Secretions

The isolation of this compound begins with the extraction of the mucus secreted by the Japanese boxfish. A common approach involves extracting the aqueous marine secretion with organic solvents. For instance, the mucus secreted by O. immaculatus has been effectively extracted using n-butanol. nih.govbiocrick.com This solvent extraction step serves to partition the lipophilic and semi-lipophilic components, including this compound and related compounds like pahutoxin (B1222074), from the more polar components of the mucus. The choice of solvent is critical and is optimized based on the polarity and solubility characteristics of the target compound, this compound, to maximize recovery while minimizing the extraction of interfering substances.

Chromatographic Separations: Silica (B1680970) Gel and Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Following solvent extraction, chromatographic techniques are indispensable for separating this compound from the complex mixture of lipids and other compounds present in the extract.

Silica Gel Chromatography: Open column chromatography utilizing silica gel is a primary method for initial fractionation. nih.govbiocrick.com Silica gel acts as a polar stationary phase, allowing separation based on differences in polarity between the compounds in the extract. Components with lower adsorption to the polar silica gel will elute faster, while more polar compounds will be retained longer. By using a gradient of solvents with increasing polarity, different classes of compounds can be sequentially eluted. commonorganicchemistry.com This technique is effective in reducing the complexity of the crude extract and isolating fractions enriched in this compound.

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique used for further purification and achieving higher resolution separation of this compound. nih.govbiocrick.com In reversed-phase HPLC, the stationary phase is non-polar (commonly C18 or C8 bonded silica), and the mobile phase is polar, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. phenomenex.comwikipedia.org Separation occurs based on hydrophobic interactions; more hydrophobic compounds are retained longer by the non-polar stationary phase. phenomenex.comwikipedia.org A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic solvent concentration, is typically employed to elute compounds based on their hydrophobicity. phenomenex.com This method allows for the separation of closely related compounds, such as this compound and pahutoxin, which may have similar polarities but differ slightly in their hydrophobic character. nih.govbiocrick.com

Advanced Fractionation and Purity Assessment Strategies

Beyond basic column chromatography, advanced strategies are employed to enhance fractionation and rigorously assess the purity of isolated this compound. These may include optimizing chromatographic parameters such as column dimensions, particle size, flow rate, and mobile phase composition to improve resolution. bio-rad.com For purity assessment, analytical HPLC is commonly used to determine the homogeneity of the isolated compound. clinicalgate.com Techniques like thin-layer chromatography (TLC) can also be used during method development and fractionation to monitor the separation progress and identify fractions containing the target compound. researchgate.net The goal of these advanced strategies is to obtain this compound in a highly purified form, free from contaminants that could interfere with structural elucidation or biological assays.

Structural Elucidation Techniques

Once isolated and purified, the chemical structure of this compound is determined using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural determination of organic molecules like this compound. researchgate.netrsc.orgnih.gov By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the connectivity, functional groups, and stereochemistry of a molecule. rsc.orgslideshare.net

Key NMR experiments for structural elucidation include:

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (coupling constants and splitting patterns). slideshare.net

¹³C NMR: Reveals the different types of carbon atoms and their chemical environment.

Two-dimensional (2D) NMR techniques: Such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide crucial information about through-bond and through-space correlations between nuclei, allowing for the assembly of the molecular skeleton and determination of relative stereochemistry. researchgate.net

By interpreting the complete set of NMR data, researchers can deduce the full structure of this compound, including the arrangement of atoms and the presence of specific linkages, such as the choline (B1196258) chloride ester moiety.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a complementary technique used to determine the molecular mass of this compound and gain insights into its fragmentation pattern. researchgate.netthermofisher.com MS measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. thermofisher.comkhanacademy.org

Key aspects of MS analysis include:

Molecular Ion Peak: The presence of a peak corresponding to the molecular ion (or a related adduct) provides the molecular weight of the intact compound.

Fragmentation Pattern: Under electron ionization or other fragmentation methods, the molecule breaks into smaller ions, producing a characteristic fragmentation pattern. thermofisher.comkhanacademy.org Analysis of these fragments can provide clues about the substructures present in the molecule.

For this compound, MS analysis confirms its molecular weight and helps validate the structure determined by NMR by providing mass information for the intact molecule and its characteristic fragments, consistent with a choline chloride ester structure. nih.govbiocrick.com

Integrating data from both NMR and MS, along with information from the isolation source and chemical properties, allows for the definitive structural elucidation of this compound.

Data Table Example: Summary of Chromatographic Steps

| Step | Method | Stationary Phase | Mobile Phase | Purpose |

| Initial Fractionation | Silica Gel Column Chromatography | Silica Gel (Polar) | Solvent gradient (e.g., increasing polarity) | Reduce extract complexity, enrich target |

| Further Purification | Reversed-Phase HPLC | Non-polar (e.g., C18) | Water/Organic solvent gradient (e.g., MeCN) | High-resolution separation, isolate pure compound |

Note: This table is illustrative and specific solvent systems and conditions would vary based on optimization protocols.

Data Table Example: Key Spectroscopic Data Types

| Technique | Data Provided | Application for this compound |

| ¹H NMR | Chemical shifts, integration, coupling constants | Identify types and number of protons, determine connectivity |

| ¹³C NMR | Chemical shifts | Identify types of carbon atoms |

| 2D NMR (COSY, HMBC, etc.) | Through-bond and through-space correlations | Establish connectivity, build structural skeleton, stereochemistry |

| Mass Spectrometry | Molecular ion m/z, fragmentation pattern | Confirm molecular weight, provide structural fragment information |

Note: Specific spectral data (e.g., chemical shift values, m/z peaks) would be presented in detailed research findings.

Based on the available search results, specific research applying the advanced methodologies outlined (chiroptical methods for stereochemical assignment, total synthesis strategies, development of enantioselective synthetic routes, design and synthesis of analogues for SAR studies, and cell-based assays for quantifying hemolytic potency) directly to the chemical compound "this compound" was not found.

Therefore, due to the strict instruction to focus solely on this compound within the specified sections and the lack of specific research findings for this compound using these methodologies in the search results, it is not possible to generate the detailed, scientifically accurate content for each subsection of the provided outline as requested.

However, information on "Homoanatoxin" (PubChem CID 126727) was found, which is described as a tropane (B1204802) alkaloid. Given the similarity in name and chemical class, it is possible that this compound is a synonym for or closely related to Homoanatoxin. General principles of applying the requested methodologies to tropane alkaloids and similar natural products exist, but without specific studies on this compound, providing content strictly adhering to the outline and focusing solely on this compound is not feasible based on the current search results.

Below is the requested table structure, including the PubChem CID for Homoanatoxin as potentially relevant information.

In Vitro Systems for Biological Activity Assessment

Biophysical Studies of Membrane Permeabilization

Biophysical studies are crucial for understanding how this compound interacts with cell membranes, a primary site of action for many toxins. These studies often utilize model membranes, such as lipid vesicles, to assess the ability of this compound to disrupt membrane integrity and induce permeabilization. Techniques like fluorescence spectroscopy, using probes sensitive to membrane potential or lipid packing, can monitor changes in membrane properties upon exposure to this compound. uni-halle.de For instance, observing the uptake of fluorescent dyes that are normally excluded from intact cells can indicate membrane permeabilization. mdpi.com Studies on other membrane-active peptides and compounds demonstrate that changes in lipid packing, vesicle aggregation, and leakage can be quantified to understand the mechanism of membrane interaction, such as pore formation or detergent-like effects. uni-halle.deplos.org While specific detailed findings for this compound's membrane permeabilization are not extensively detailed in the provided results, the methodology generally involves preparing lipid bilayers or vesicles with varying lipid compositions (e.g., zwitterionic vs. negatively charged phospholipids) to mimic biological membranes and then assessing the extent of leakage or changes in membrane structure upon addition of the compound using spectroscopic or other biophysical methods. uni-halle.deplos.org

Receptor Binding Kinetics and Equilibrium Assays using Model Membranes and Tissues

Investigating the interaction of this compound with specific cellular receptors or binding sites is fundamental to understanding its mechanism of action. Receptor binding assays, including kinetic and equilibrium studies, are employed for this purpose. These assays can be performed using model membranes reconstituted with specific receptors or using membrane preparations from target tissues. revvity.commerckmillipore.comsygnaturediscovery.com

Radioligand binding assays are a common approach, where a labeled version of the toxin or a known ligand for the putative receptor is used to quantify binding. revvity.commerckmillipore.comsygnaturediscovery.com Saturation binding assays can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), providing information on the number of binding sites and the affinity of the interaction. sygnaturediscovery.comsigmaaldrich.com Competition binding assays involve the use of unlabeled compounds to compete with the radioligand for binding sites, allowing for the determination of the affinity of the unlabeled compound (in this case, this compound) for the receptor. merckmillipore.comsygnaturediscovery.com

Techniques such as Scintillation Proximity Assay (SPA) and filtration-based assays using multiwell plates are utilized to facilitate high-throughput screening and quantitative analysis of binding parameters. revvity.commerckmillipore.comsigmaaldrich.com SPA involves immobilizing receptors on beads containing scintillant, where only bound radioligand is in close enough proximity to excite the scintillant and produce a signal. revvity.com Filtration assays involve separating bound ligand from free ligand by capturing the membrane-receptor complexes on a filter. merckmillipore.comsigmaaldrich.com

While direct information on this compound receptor binding kinetics and equilibrium assays is limited in the provided snippets, the methodology applied to similar toxins or compounds involves incubating the toxin with membrane preparations or cells expressing the target receptor, followed by separation of bound from free toxin and quantification of bound toxin. revvity.commerckmillipore.comsygnaturediscovery.com The use of tissue from relevant organisms, such as fish gills in the case of ichthyotoxins like pahutoxin, is a common practice to study binding in a biologically relevant context. chemfaces.com

Cellular Models for Investigating Specific Molecular Mechanisms of Action

Cellular models are indispensable for dissecting the specific molecular mechanisms through which this compound exerts its effects. Various cell lines or primary cell cultures can be used depending on the suspected target and mechanism. For instance, if the toxin is suspected to affect ion channels, neuronal cell lines might be appropriate. If membrane disruption is the primary mechanism, cell lines sensitive to membrane damage could be used.

Studies using cellular models can investigate various aspects of this compound's action, including:

Cell Viability and Cytotoxicity Assays: Measuring cell survival or death using methods like MTT assays, LDH release assays, or flow cytometry with viability dyes.

Intracellular Calcium Imaging: Monitoring changes in intracellular calcium levels, which can be indicative of ion channel modulation or membrane damage.

Membrane Potential Measurements: Assessing alterations in cell membrane potential using voltage-sensitive dyes.

Investigation of Downstream Signaling Pathways: Analyzing the activation or inhibition of specific signaling molecules or pathways using techniques like Western blotting or ELISA.

Lysosomal Membrane Permeabilization Assays: If the toxin is suspected to target lysosomes, assays using fluorescent probes that accumulate in lysosomes and are released upon membrane damage can be employed. researchgate.net

The selection of a cellular model depends on the hypothesized mechanism of action. For example, studies on other toxins have utilized cell lines like PC12 cells to investigate membrane permeabilization. jneurology.com While specific cellular model studies for this compound are not detailed, the general approach involves exposing cells to varying concentrations of the toxin and analyzing cellular responses at the molecular level.

Comparative Toxicological Profiling in Model Organisms

Comparative toxicological profiling involves assessing the effects of this compound in different model organisms to understand its spectrum of activity and identify sensitive species. Model organisms are selected based on their relevance to potential exposure scenarios and their suitability for toxicological studies. frontiersin.orgfrontiersin.orgnih.gov

The use of model organisms allows for the investigation of in vivo effects, including acute toxicity, behavioral changes, and physiological responses. frontiersin.orgfrontiersin.org Comparing the toxicity of this compound across different species can provide insights into potential differences in target sensitivity or metabolic processing.

Ichthyotoxicity Assessments in Controlled Aquatic Systems

Given that this compound is isolated from a marine fish and is related to pahutoxin, a known ichthyotoxin, assessing its toxicity to fish is a critical component of its toxicological profiling. Ichthyotoxicity assessments are typically conducted in controlled aquatic systems to determine the effects of this compound on fish survival, behavior, and physiological parameters.

These assessments often involve exposing fish to varying concentrations of this compound in controlled environments and observing endpoints such as:

Lethality: Determining the concentration that causes mortality (e.g., LC50).

Behavioral Changes: Observing alterations in swimming patterns, equilibrium, or response to stimuli.

Physiological Effects: Monitoring changes in respiration rate, gill function, or other physiological indicators.

Studies on related toxins, like pahutoxin and boxin (another ichthyotoxic protein from boxfishes), highlight the importance of such assessments in understanding the ecological role and potential impact of these compounds on aquatic organisms. researchgate.netchemfaces.com Boxin, for instance, has been shown to be significantly more potent than pahutoxin in ichthyotoxicity assays. researchgate.net While specific quantitative ichthyotoxicity data for this compound is not provided in the search results, the methodology involves exposing fish to the compound in controlled settings and monitoring toxic responses. Controlled aquatic systems ensure consistent exposure concentrations and environmental conditions for reliable assessment of toxicity.

Ecological and Evolutionary Significance of Homopahutoxin

Role in Antipredator Defense Mechanisms in Marine Ecosystems

Boxfish, characterized by their rigid, bony carapace, are relatively slow-moving, making them potentially vulnerable to predation despite their armor. redseacreatures.comsimilandivecenter.comgilisharkconservation.com To compensate for this, they have evolved a potent chemical defense mechanism: the secretion of toxic mucus from their skin when stressed. similandivecenter.comwikipedia.orgoceandimensions.comcoralpointdiving.com This mucus contains ichthyotoxic compounds, including pahutoxin (B1222074) and homopahutoxin, which are harmful or lethal to other fish in the surrounding water. biocrick.comoceandimensions.comaquainfo.org

The release of this compound, alongside pahutoxin, creates a localized toxic environment that deters predators and can cause distress or mortality in fish that come into contact with the secretion. similandivecenter.comoceandimensions.comaquainfo.org This serves as an effective immediate defense, allowing the boxfish to potentially escape a predatory threat. The ichthyotoxic effect is primarily mediated through mechanisms that disrupt biological systems in fish, including hemolytic activity which causes the rupture of red blood cells. biocrick.comaquainfo.orgwikipedia.org Studies have indicated that pahutoxin, and likely this compound due to its similarity, can affect fish by binding to specific receptors on gill membranes, leading to toxicity. biocrick.comchemfaces.com

The ecological significance of this defense mechanism extends beyond individual survival. The presence of toxic boxfish can influence the behavior and distribution of potential predators within a marine ecosystem. Areas with higher boxfish populations might experience altered foraging patterns by predators that have learned to avoid these toxic fish.

Evolutionary Adaptations in Toxin Production and Secretion

The ability of boxfish to produce and secrete toxins like this compound is a result of evolutionary adaptations driven by predation pressure. The development of a rigid carapace provided physical protection, but the added layer of chemical defense significantly enhanced their survival prospects. redseacreatures.comsimilandivecenter.comgilisharkconservation.com

The precise biosynthetic pathways for this compound are not fully elucidated, but research into related boxfish toxins like pahutoxin suggests specialized epidermal glands, potentially "club cells," are responsible for producing and storing these compounds. aquainfo.orgresearchgate.net The secretion process is triggered by stress, indicating a controlled release mechanism tied to perceived threats. similandivecenter.comwikipedia.orgoceandimensions.comcoralpointdiving.comresearchgate.net

Evolutionary studies on boxfish have also highlighted genetic adaptations related to defense. Transcriptomic analyses in species like Ostracion meleagris have identified upregulated genes, such as those involved in ATP-binding cassettes, which are implicated in the transport and secretion of toxins. gilisharkconservation.com Furthermore, boxfish exhibit tolerance to their own toxins, suggesting co-evolutionary adaptations at the physiological level, potentially involving the absence of specific toxin receptors that are present in susceptible fish. biocrick.comchemfaces.com This self-tolerance is crucial for the fish's survival while deploying its chemical weaponry.

The evolution of such potent chemical defenses in boxfish, alongside their physical armor, exemplifies a multi-modal defensive strategy that has contributed to their persistence in diverse marine habitats.

Comparative Chemical Ecology of Marine Fish Toxins

This compound belongs to a class of ichthyotoxins found in marine fish, but it possesses unique characteristics when compared to toxins from other fish species. Many marine organisms, including fish, employ chemical defenses, but the nature and mechanism of these toxins vary widely. si.eduresearchgate.net

For instance, pufferfish (closely related to boxfish) are known for producing tetrodotoxin (B1210768) (TTX), a potent neurotoxin that is distinct in structure and mechanism from pahutoxin and this compound. redseacreatures.comoceandimensions.comsi.edu While both serve a defensive purpose, TTX is often concentrated in internal organs and skin and primarily acts by blocking sodium channels, leading to paralysis. oceandimensions.com Pahutoxin and this compound, on the other hand, are secreted into the water and exert their primary effects through membrane disruption and receptor-mediated toxicity on fish gills. biocrick.comaquainfo.orgwikipedia.orgchemfaces.com

Another comparison can be drawn with toxins found in other marine organisms like sea cucumbers or sea stars, which often utilize saponins (B1172615) for defense. peerj.comresearchgate.net While these compounds can also have lytic properties, their chemical structures and potentially their specific ecological roles and evolutionary origins differ from the choline (B1196258) chloride esters like this compound. wikipedia.orgpeerj.com

The study of this compound within the broader context of marine chemical ecology provides insights into the diverse array of defensive compounds produced by marine organisms and the specific evolutionary pressures that have shaped these chemical arsenals. The structural similarity of pahutoxin and this compound to synthetic cationic detergents has also been noted, highlighting interesting parallels between natural and man-made surfactants and their interactions with biological membranes. biocrick.comchemfaces.com

Data Table:

| Compound Name | PubChem CID | Source Organism (Example) | Ecological Role | Chemical Class |

| This compound | Not readily available in search results | Ostraciidae (Boxfish) | Antipredator Defense (Ichthyotoxic) | Choline Chloride Ester (Surfactant-like) |

| Pahutoxin | 119452 | Ostracion lentiginosus biocrick.comwikipedia.orgwikipedia.org | Antipredator Defense (Ichthyotoxic, Hemolytic) | Choline Chloride Ester (Surfactant-like) biocrick.comwikipedia.orgchemfaces.com |

| Tetrodotoxin | Not readily available in search results | Pufferfish, various others oceandimensions.comsi.edu | Antipredator Defense (Neurotoxic) | Alkaloid |

| Saponins | Varied | Sea Stars, Sea Cucumbers peerj.comresearchgate.net | Antipredator Defense (Lytic) | Steroid Glycosides |

Future Directions in Homopahutoxin Research

Comprehensive Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

A key future direction involves fully elucidating the biosynthetic pathways responsible for homopahutoxin production in marine organisms, particularly boxfish. Understanding the enzymatic steps and genetic elements involved in synthesizing this choline (B1196258) chloride ester is vital. Further research is needed to identify the regulatory mechanisms controlling the expression and activity of the genes and enzymes in this pathway. High-throughput methods, including genomics, transcriptomics, and proteomics, are anticipated to significantly advance knowledge in this area. dokumen.pub Investigating these pathways could offer insights into potential biotechnological production methods or the ecological role of this compound.

Discovery and Characterization of Novel this compound Analogues from Marine Sources

The marine environment provides a rich source of structurally diverse natural compounds. nih.gov Future research should prioritize the discovery and characterization of novel this compound analogues from various marine organisms, especially other boxfish species or related fish known to produce similar toxins. Evaluating a wide range of biological activities is crucial for identifying new marine natural products. nih.gov Advanced techniques, such as highly sensitive and specific 'omics' technologies like next-generation high-throughput sequencing combined with liquid chromatography-mass spectrometry and nuclear magnetic resonance, are expected to accelerate the discovery of novel bioactive compounds. nih.gov This could lead to the identification of compounds with potentially different or enhanced biological activities compared to this compound.

Advanced Mechanistic Investigations at the Molecular and Systems Level

Although this compound is known for its hemolytic activity, advanced investigations are necessary to fully understand its precise mechanism of action at both the molecular and systems levels. This includes identifying the specific cellular targets and receptors with which this compound interacts. Research could investigate its effects on cell membranes, ion channels, or other cellular components. Understanding the subsequent effects within biological systems is also essential. These investigations will require techniques such as detailed biochemical assays, cell-based studies, and potentially in vivo models, while carefully considering ethical guidelines and the relevance to the research question.

Development of Selective Chemical Probes for Receptor and Target Identification

Developing selective chemical probes is a critical future step to facilitate the identification and study of this compound's receptors and targets. Chemical probes are small molecules designed to selectively bind to target proteins, enabling researchers to investigate protein function in cellular models. uni-frankfurt.denih.govccia.org.au Developing highly selective chemical probes for a single target can be challenging, particularly within the same protein family. nih.gov However, progress in probe synthesis and modification, including modular probe synthesis and the use of techniques like activity-based protein profiling (ABPP), can assist in this process. frontiersin.orgmdpi.com Such probes would serve as valuable tools for techniques like pull-down assays, imaging studies, and functional experiments to precisely identify the molecules that mediate this compound's effects.

Exploration of Bioconjugation and Chemical Modification Strategies

Exploring bioconjugation and chemical modification strategies for this compound represents another important future direction. Chemical modifications can be used to alter the properties of natural products, potentially improving their stability, solubility, or targeting capabilities. researchgate.netrjpbr.commdpi.com Site-selective chemical modification of proteins and peptides has become a powerful technique for creating conjugates with tailored functionalities. researchgate.netnih.govescholarship.org While this compound is a small molecule, similar principles of chemical modification and bioconjugation could be applied to attach reporter molecules (e.g., fluorescent tags for imaging) or to conjugate it to delivery systems. Developing novel bioconjugation strategies that can selectively modify specific sites on this compound would be advantageous for creating well-defined conjugates for research purposes. escholarship.org

Q & A

Q. Table 1: Comparative Analysis of this compound Bioactivity Across Studies

| Study | Model System | Dose Range | Key Finding | Confounding Variables | Citation |

|---|---|---|---|---|---|

| A | HEK293 cells | 1–100 µM | Apoptosis induction | Serum-free conditions | |

| B | Primary neurons | 10–500 nM | No cytotoxicity | Serum-containing media |

Q. Table 2: Recommended Analytical Techniques for this compound Research

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| LC-MS/MS | Quantification in plasma | 0.1 ng/mL | Matrix effects |

| ITC | Binding affinity | µM range | High sample purity required |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.